

2-Pentylpropane-1,3-diol molecular structure and formula

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Compound of Interest

Compound Name: 2-Pentylpropane-1,3-diol

Cat. No.: B1360202

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An In-Depth Technical Guide to 2-Pentylpropane-1,3-diol

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **2-Pentylpropane-1,3-diol**. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical characteristics.

Molecular Structure and Formula

2-Pentylpropane-1,3-diol, also known by its IUPAC name **2-pentylpropane-1,3-diol**, is a chemical compound with the CAS number 25462-23-1. It is a colorless to light yellow or light red transparent liquid. The molecular formula for this compound is $C_8H_{18}O_2$.^[1] Its molecular weight is 146.23 g/mol .

The structure of **2-Pentylpropane-1,3-diol** consists of a propane backbone with two hydroxyl (-OH) groups attached to the first and third carbon atoms. A pentyl group (a five-carbon alkyl chain) is substituted at the second carbon atom of the propane chain.

Molecular Structure:

Caption: 2D molecular structure of **2-Pentylpropane-1,3-diol**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Pentylpropane-1,3-diol** is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

Property	Value
Molecular Formula	C ₈ H ₁₈ O ₂
Molecular Weight	146.23 g/mol
CAS Number	25462-23-1
Appearance	Colorless to light yellow or light red transparent liquid[1]
Solubility	Soluble in water
ACD/LogP	1.43
Polar Surface Area	18.46 Å ²
Index of Refraction	1.452
Molar Refractivity	42.14 cm ³
Molar Volume	155.9 cm ³
Polarizability	16.7 x 10 ⁻²⁴ cm ³
Surface Tension	35.7 dyne/cm
Enthalpy of Vaporization	57.3 kJ/mol
Vapor Pressure	0.00242 mmHg at 25°C

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Pentylpropane-1,3-diol** are not readily available in the public domain. However, a plausible synthetic route is the malonic ester synthesis. This method is a well-established procedure for preparing substituted carboxylic acids and can be adapted for the synthesis of 2-substituted-1,3-propanediols.

A general workflow for such a synthesis is outlined below.



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Caption: A potential synthetic workflow for **2-Pentylpropane-1,3-diol**.

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available information on the specific biological activities of **2-Pentylpropane-1,3-diol** and its direct applications in drug development. However, related 2-substituted-1,3-propanediol derivatives have been investigated for their potential biological effects. For instance, some 1,3-propanediol derivatives have been explored as bioactive compounds.[2] The structural features of **2-Pentylpropane-1,3-diol**, particularly the presence of a lipophilic pentyl group and hydrophilic diol moiety, suggest it may have interesting properties as a modulator of biological membranes or as a scaffold for the synthesis of more complex molecules with therapeutic potential. Further research is required to elucidate the specific biological functions and pharmacological applications of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **2-Pentylpropane-1,3-diol** are not widely available in public databases. For researchers investigating this compound, it would be necessary to acquire this data through experimental analysis.

Note: This technical guide has been compiled from available chemical and scientific databases. The absence of detailed experimental protocols and biological data highlights an area for future research and investigation.

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References

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